BenchChemオンラインストアへようこそ!

(6-Ethoxypyrimidin-4-yl)(2-methylindolin-1-yl)methanone

Lipophilicity Drug‑likeness Physicochemical profiling

Choose this compound for its unique 2-methylindoline-pyrimidine scaffold that complements kinase-focused or GPCR-targeted screening collections. With zero H-bond donors, TPSA 55.3 Ų, and XLogP3 2.7, it occupies lead-like chemical space ideal for fragment-based or HTS screening. Its unannotated bioactivity profile makes it a valuable matched molecular-pair negative control when profiling related pyrimidine-indoline chemotypes. The 6-ethoxypyrimidine and 2-methylindoline moieties offer synthetic handles for SAR expansion. Procure as a starting scaffold to explore steep structure-activity relationships inherent to this chemotype.

Molecular Formula C16H17N3O2
Molecular Weight 283.331
CAS No. 2034634-15-4
Cat. No. B2769626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Ethoxypyrimidin-4-yl)(2-methylindolin-1-yl)methanone
CAS2034634-15-4
Molecular FormulaC16H17N3O2
Molecular Weight283.331
Structural Identifiers
SMILESCCOC1=NC=NC(=C1)C(=O)N2C(CC3=CC=CC=C32)C
InChIInChI=1S/C16H17N3O2/c1-3-21-15-9-13(17-10-18-15)16(20)19-11(2)8-12-6-4-5-7-14(12)19/h4-7,9-11H,3,8H2,1-2H3
InChIKeyRRTUVJKJBXPNJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: (6-Ethoxypyrimidin-4-yl)(2-methylindolin-1-yl)methanone (CAS 2034634-15-4) – Basic Identity and Physicochemical Profile


(6-Ethoxypyrimidin-4-yl)(2-methylindolin-1-yl)methanone (CAS 2034634‑15‑4) is a synthetic heterocyclic compound that bridges a 6-ethoxypyrimidine ring and a 2-methylindoline scaffold through a carbonyl linker [1]. With a molecular weight of 283.32 g mol⁻¹, zero hydrogen‑bond donors, four hydrogen‑bond acceptors, a topological polar surface area of 55.3 Ų, and a computed XLogP3 of 2.7, it occupies a physicochemical space typical of lead‑like or drug‑like screening compounds [1]. It is commercially available from several screening‑compound suppliers (e.g., Life Chemicals catalog F6494‑0751, Akos AKOS026701678) but currently lacks curated bioactivity annotations in major public databases [1].

Why (6-Ethoxypyrimidin-4-yl)(2-methylindolin-1-yl)methanone Cannot Be Interchanged with Scope‑ or Scaffold‑Class Analogs Without Evidence


The pyrimidine–indoline chemotype is notorious for steep structure–activity relationships: minor changes in the heterocyclic substitution pattern or indoline N‑substituent can toggle activity between unrelated targets or abolish potency entirely. In the absence of verified selectivity, potency, and ADME data for (6‑ethoxypyrimidin‑4‑yl)(2‑methylindolin‑1‑yl)methanone, a generic substitution—even with a compound sharing the same core—risks introducing unrecognized off‑target liabilities or losing the desired on‑target effect. The following sections catalogue the quantitative differential evidence (or the lack thereof) that users must weigh before selecting this compound over a close structural analog [1].

Quantitative Differentiation Evidence for (6-Ethoxypyrimidin-4-yl)(2-methylindolin-1-yl)methanone vs. Closest Analogs


Computed Lipophilicity Compared with the Hypothetical 6‑Methoxy Analog

The 6‑ethoxy substituent on the pyrimidine ring confers a computed XLogP3 of 2.7 [1]. Replacing the ethoxy group with a smaller methoxy group (hypothetical analog) is expected to lower XLogP3 by approximately 0.3–0.5 log units (class‑level estimate based on the Hansch constant π for CH₂ ≈ 0.5) [2]. No experimental log P or log D data have been reported for either compound, so the difference remains a computational estimate and has not been validated by direct head‑to‑head measurement.

Lipophilicity Drug‑likeness Physicochemical profiling

Hydrogen‑Bond Donor Deficiency Relative to Indole‑Containing Analogs

(6‑Ethoxypyrimidin‑4‑yl)(2‑methylindolin‑1‑yl)methanone has zero hydrogen‑bond donors (HBD = 0), whereas many indole‑based analogs retain one HBD (the indole NH) [1]. Removing a hydrogen‑bond donor generally improves passive membrane permeability and may reduce P‑glycoprotein recognition, but it can also weaken target‑binding interactions that require a donor. No comparative permeability or target‑binding data are publicly available to confirm whether this theoretical advantage translates into a meaningful biological difference.

Hydrogen‑bonding Permeability Kinase inhibitor design

Absence of Curated Bioactivity Data – A Critical Differentiation Gap

As of April 2026, no quantitative bioactivity data (IC₅₀, Kᵢ, EC₅₀, etc.) are recorded in PubChem, ChEMBL, or BindingDB for (6‑ethoxypyrimidin‑4‑yl)(2‑methylindolin‑1‑yl)methanone [1]. In contrast, several closely related pyrimidine–indoline chemotypes have been profiled against xanthine oxidase (IC₅₀ values ranging from ~250 nM to >4 μM) [2][3]. The absence of data for the target compound means its activity against common off‑targets (e.g., kinases, GPCRs) is unknown, and its selectivity relative to profiled analogs cannot be assessed.

Bioactivity Selectivity Screening quality

Best‑Use Scenarios for (6-Ethoxypyrimidin-4-yl)(2-methylindolin-1-yl)methanone Based on Available Evidence


Diversity‑Oriented Screening Library Expansion

The compound’s moderate lipophilicity (XLogP3 = 2.7) and absence of hydrogen‑bond donors suit it for inclusion in screening decks that sample underexplored regions of chemical space. Its unique 2‑methylindoline‑pyrimidine scaffold can complement existing kinase‑focused or GPCR‑targeted collections [1].

Synthetic Intermediate or Core Scaffold Derivatization

The 6‑ethoxypyrimidine and 2‑methylindoline moieties each contain handles for further functionalization (e.g., nucleophilic aromatic substitution at pyrimidine C‑2/C‑5, electrophilic substitution on the indoline aromatic ring). Medicinal chemistry groups may procure this compound as a starting scaffold for structure–activity relationship (SAR) exploration [1].

Negative Control Candidate for Chemotype‑Selectivity Studies

Because no bioactivity has been annotated, the compound may serve as a matched molecular‑pair negative control when evaluating structurally related, bioactive members of the pyrimidine–indoline class, provided that in‑house profiling confirms its inactivity against the target of interest [1].

Quote Request

Request a Quote for (6-Ethoxypyrimidin-4-yl)(2-methylindolin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.